
N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine is an organic compound characterized by its complex structure, which includes a benzene ring substituted with a nitro group and a benzoxazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method involves the nitration of a benzoxazine derivative, followed by a series of substitution reactions to introduce the dimethylamino groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes due to its aromatic structure and nitro group.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its structural properties.
Mechanism of Action
The mechanism of action of N1,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dimethylamino groups can engage in hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways, making the compound useful in biological studies.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine: Similar structure but lacks the benzoxazine moiety.
N,N’-Dimethyl-1,4-benzenediamine: Similar diamine structure but without the nitro and benzoxazine groups.
Uniqueness
N~1~,N~1~-Dimethyl-N~4~-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine is unique due to the presence of both the nitro group and the benzoxazine moiety, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
676227-97-7 |
|---|---|
Molecular Formula |
C16H16N4O3 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-1-N-(7-nitro-2H-1,4-benzoxazin-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C16H16N4O3/c1-19(2)12-5-3-11(4-6-12)17-16-10-23-15-9-13(20(21)22)7-8-14(15)18-16/h3-9H,10H2,1-2H3,(H,17,18) |
InChI Key |
REMFNXAUDSCOJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


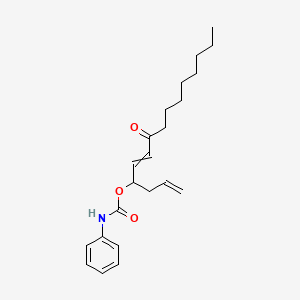
![Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)-](/img/structure/B15161296.png)


![7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B15161308.png)
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate](/img/structure/B15161310.png)
![Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane](/img/structure/B15161311.png)
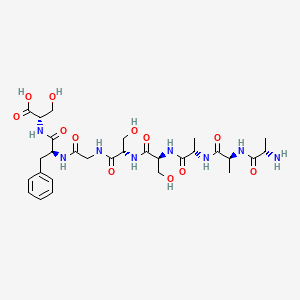
![3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline](/img/structure/B15161337.png)
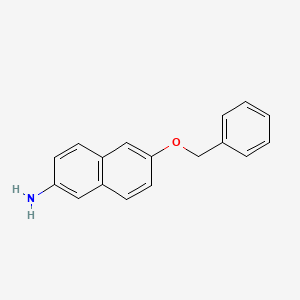

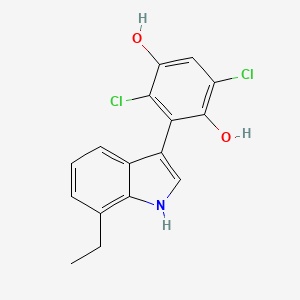
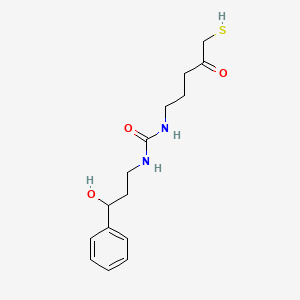
![3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15161387.png)
